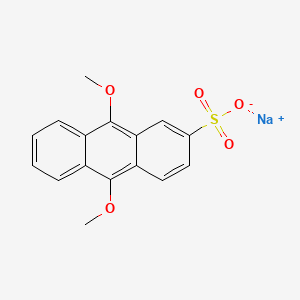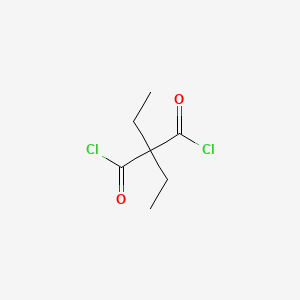![molecular formula C14H16N2O9S B1364972 1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 103848-61-9](/img/structure/B1364972.png)
1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid is a chemical compound with the molecular formula C14H16N2O9S and a molecular weight of 388.35 g/mol1. It is not intended for human or veterinary use and is primarily used for research purposes1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds are synthesized through the C–N nucleophilic coupling of pyrrolidin-2-one and ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate2.Molecular Structure Analysis
The molecular structure analysis of this compound is not explicitly mentioned in the search results. However, the molecular formula is C14H16N2O9S1.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Coupling Agents : An efficient synthesis method was developed for a heterobifunctional coupling agent, critical for chemoselective conjugation of proteins and enzymes, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid. This process is useful for the preparation of other analogous coupling agents (Reddy et al., 2005).
Antimicrobial Activity : New N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and evaluated for antimicrobial and antifungal activities. A compound within this group showed significant activity against various bacteria and fungi (Fadda et al., 2016).
Catalysis in Organic Synthesis : Magnetically separable graphene oxide anchored sulfonic acid nanoparticles demonstrated high catalytic activity in the synthesis of certain carbonitriles, using a green solvent under microwave irradiation (Zhang et al., 2016).
Chemical Synthesis and Sulfonation : Research on the reaction of natural-occurring phenolic derivatives with bis(trimethylsilyl) sulfate highlighted the importance of aromatic sulfonic acids and their derivatives in chemical industries (Nuissier et al., 2008).
Caspase-3 Inhibitory Activity : A study described the synthesis of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, identifying potent inhibitors of caspase-3, which is relevant in medical research (Kravchenko et al., 2005).
Nanoparticle Synthesis and Applications : Research on nanocrystalline titania-based sulfonic acid materials demonstrated their effectiveness as catalysts in the synthesis of pyran derivatives, showcasing potential in large scale production (Murugesan et al., 2016).
Polymer Chemistry : The synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membrane in direct methanol fuel cells was investigated, emphasizing the relevance of such compounds in materials science (Yao et al., 2014).
Template-Mediated Oxidative Polymerization : A study on the supermolecular mechanism of template-mediated oxidative polymerization of pyrrole involved compounds with sulfonic acid groups, highlighting their role in polymer chemistry (Díez et al., 2008).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results.
Zukünftige Richtungen
The future directions for the research and application of this compound are not explicitly mentioned in the search results.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.
Eigenschaften
IUPAC Name |
1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9S/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24/h5-6,9H,1-4,7-8H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHAVGHJSKQCHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401052 |
Source


|
| Record name | 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
CAS RN |
103848-61-9 |
Source


|
| Record name | 1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)
![1-[(5-methylthiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364892.png)
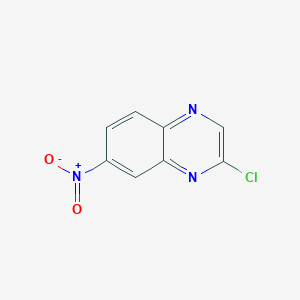
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)
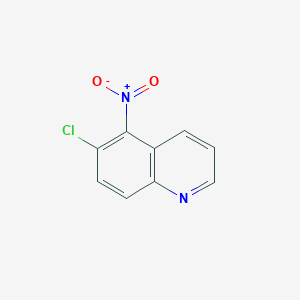
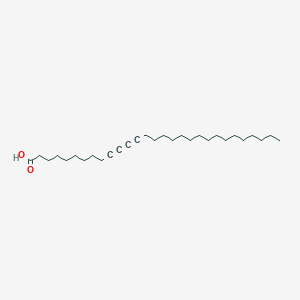
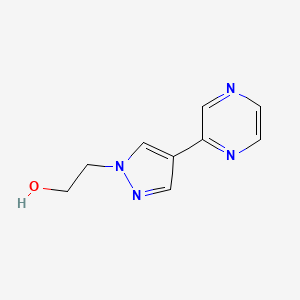
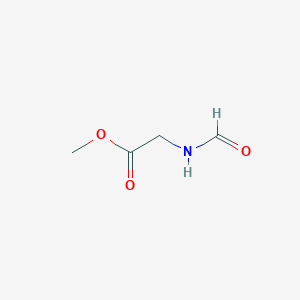
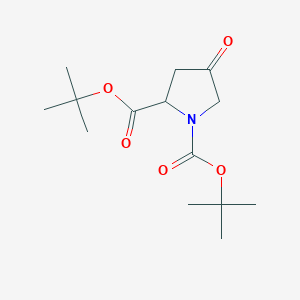
![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)
